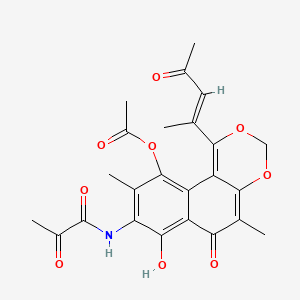
Streptovarone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptovarone is a degradation product of streptovaricins, which are a group of antibiotics produced by the bacterium Streptomyces spectabilis . This compound has been studied for its potential biological activities and its role in various chemical reactions.
準備方法
The preparation of streptovarone involves the degradation of streptovaricins. The synthetic route typically includes the oxidation of the substituted cyclobutanol unit, which accounts for the uptake of periodate
化学反応の分析
Streptovarone undergoes various chemical reactions, including oxidation and reduction. The oxidation of the substituted cyclobutanol unit is a key reaction, which involves the uptake of periodate . Common reagents used in these reactions include periodate and other oxidizing agents. The major products formed from these reactions are typically oxidized derivatives of this compound.
科学的研究の応用
In chemistry, it is used as a model compound for studying the degradation of antibiotics . In biology and medicine, streptovarone and its derivatives have been evaluated for their virucidal effects . Additionally, this compound has been investigated for its potential to inhibit terminal deoxynucleotidyltransferase activity, which is relevant in the study of certain types of cancer .
作用機序
The mechanism of action of streptovarone involves its interaction with specific molecular targets. For example, it has been shown to inhibit terminal deoxynucleotidyltransferase activity by reversibly binding to the enzyme . This interaction disrupts the enzyme’s function, which can have therapeutic implications in the treatment of certain cancers.
類似化合物との比較
Streptovarone is similar to other degradation products of streptovaricins, such as streptoval C and dapmavarone . These compounds share similar chemical structures and biological activities. this compound is unique in its specific interactions with certain enzymes, which distinguishes it from other related compounds.
特性
CAS番号 |
36108-44-8 |
|---|---|
分子式 |
C24H23NO9 |
分子量 |
469.4 g/mol |
IUPAC名 |
[7-hydroxy-5,9-dimethyl-6-oxo-1-[(E)-4-oxopent-2-en-2-yl]-8-(2-oxopropanoylamino)benzo[f][1,3]benzodioxin-10-yl] acetate |
InChI |
InChI=1S/C24H23NO9/c1-9(7-10(2)26)21-17-15-16(19(29)12(4)22(17)33-8-32-21)20(30)18(25-24(31)13(5)27)11(3)23(15)34-14(6)28/h7,30H,8H2,1-6H3,(H,25,31)/b9-7+ |
InChIキー |
UHRAAQOOPLHMGV-VQHVLOKHSA-N |
異性体SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)/C(=C/C(=O)C)/C)O)NC(=O)C(=O)C |
正規SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3=C(OCOC3=C(C2=O)C)C(=CC(=O)C)C)O)NC(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


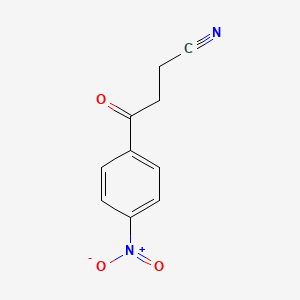
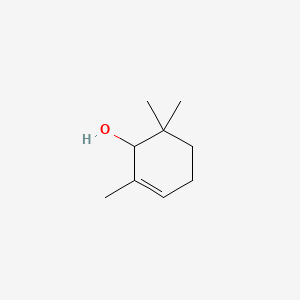
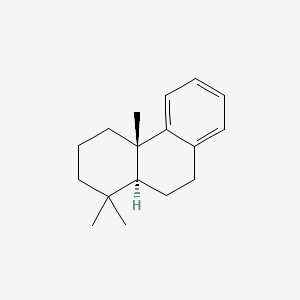
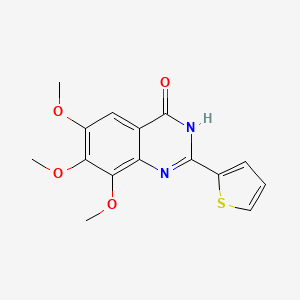
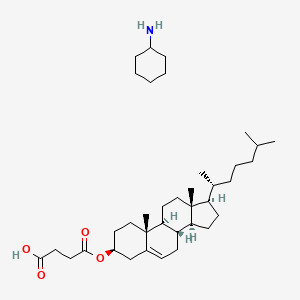
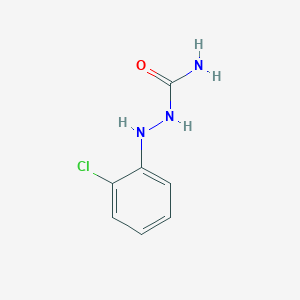
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
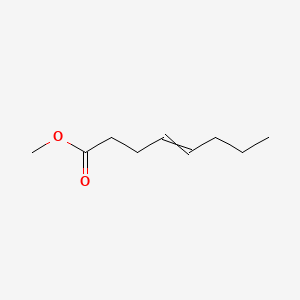
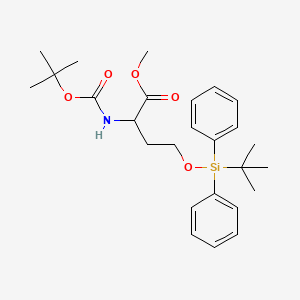
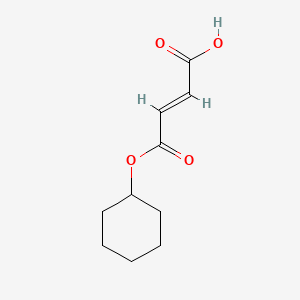
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
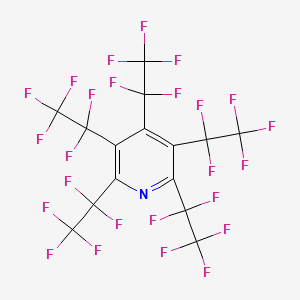
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
